molecular formula C2H9AsNaO3 B1292498 Sodium cacodylate trihydrate CAS No. 6131-99-3

Sodium cacodylate trihydrate

Cat. No.: B1292498
CAS No.: 6131-99-3
M. Wt: 179.00 g/mol
InChI Key: IQQQKXANTROEHA-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Toxicology: Cacodylic acid has been used as a source of arsenic in toxicological research.

      Biological Studies: It serves as a buffer during sample preparation for electron microscopy.

      Industry: Limited industrial applications, but its properties are relevant to understanding arsenic compounds.

  • Safety and Hazards

    Sodium cacodylate trihydrate is considered hazardous. It may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to breathe vapors/dust .

    Relevant Papers this compound has been used in the stabilization of the fixatives for electron microscopy . It has also been used to collect vibratome sections to perform nucleoside-diphosphatase technique .

    Biochemical Analysis

    Biochemical Properties

    Sodium cacodylate trihydrate plays a crucial role in biochemical reactions due to its buffering capacity, which helps maintain a stable pH environment. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in protein crystallization as a precipitant due to its structural similarity to phosphate . This compound has been utilized to investigate DNA condensation by polyamines, DNA melting, DNA triplex formation, and ribozyme folding . Additionally, it has been used to study the unfolding and anion binding of the protein subunit of Bacillus subtilis RNase P .

    Cellular Effects

    This compound affects various types of cells and cellular processes. It has been shown to influence cell function by acting as a source of arsenic in toxicological research . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study the cytotoxic effects of arsenic compounds in HeLa human tumor cells and bacterial cells . This compound’s buffering capacity also prevents excess acidity during tissue fixation in microscopy studies .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is metabolized to produce inorganic, trivalent arsenic in vivo, which can interact with proteins and enzymes . This compound has been used to study enzyme inhibition and activation, as well as changes in gene expression. Its structural similarity to phosphate allows it to act as a precipitant in protein crystallization, facilitating the study of protein structures .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time. This compound is stable when stored at room temperature and is soluble in water, yielding a clear, colorless solution . It is important to avoid prolonged or repeated exposure, as it is toxic by inhalation and ingestion . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in toxicological research involving arsenic compounds .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At lower doses, it can be used as a buffer in various biochemical applications. At higher doses, it has been shown to promote cancer formation in the kidney, bladder, thyroid gland, and liver in in vivo experiments using rat models . Toxic or adverse effects at high doses include acute toxicity and potential carcinogenicity .

    Metabolic Pathways

    This compound is involved in metabolic pathways that produce inorganic, trivalent arsenic in vivo . This compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. It has been used as a source of arsenic in toxicological research to study the cytotoxic effects of arsenic compounds on cellular metabolism .

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through various mechanisms. It is metabolized to produce inorganic arsenic, which can interact with transporters and binding proteins . This compound’s localization and accumulation within cells can affect its activity and function. This compound’s buffering capacity also plays a role in its distribution within cellular environments .

    Subcellular Localization

    This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It has been used in the stabilization of fixatives for electron microscopy, allowing for the visualization of subcellular structures . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications, affecting its activity and function within cells .

    Preparation Methods

      Synthetic Routes: Cacodylic acid can be synthesized by reacting with .

      Reaction Conditions: The reaction typically occurs in an aqueous medium.

      Industrial Production: While not widely produced industrially, it can be prepared on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: Cacodylic acid can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions but may include derivatives of cacodylic acid.

  • Comparison with Similar Compounds

      Uniqueness: Sodium cacodylate is unique due to its role as a major metabolite of inorganic arsenics.

      Similar Compounds: Other related compounds include and .

    Properties

    CAS No.

    6131-99-3

    Molecular Formula

    C2H9AsNaO3

    Molecular Weight

    179.00 g/mol

    IUPAC Name

    sodium;dimethylarsinate;trihydrate

    InChI

    InChI=1S/C2H7AsO2.Na.H2O/c1-3(2,4)5;;/h1-2H3,(H,4,5);;1H2

    InChI Key

    IQQQKXANTROEHA-UHFFFAOYSA-N

    SMILES

    C[As](=O)(C)[O-].O.O.O.[Na+]

    Canonical SMILES

    C[As](=O)(C)O.O.[Na]

    physical_description

    Solid with a slight odor;  Soluble in water;  [Merck Index] White crystalline solid;  [Sigma-Aldrich MSDS]

    Pictograms

    Acute Toxic; Health Hazard; Environmental Hazard

    Origin of Product

    United States

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